molecular formula C13H12N8O B10861193 BGN3

BGN3

Cat. No.: B10861193
M. Wt: 296.29 g/mol
InChI Key: DSPWEULBEPDTGO-UHFFFAOYSA-N
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Description

O6-[4-(Azidomethyl)benzyl]guanine, commonly referred to as AzBG, is a functionalized benzylguanine derivative designed for advanced bioorthogonal labeling strategies in molecular and cellular biology. Its core structure is based on O6-benzylguanine, which is a potent and irreversible inhibitor of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) . AzBG exploits this mechanism by serving as a substrate for the engineered self-labeling protein SNAP-tag, which is derived from AGT. The SNAP-tag protein covalently and irreversibly binds to the benzylguanine moiety of AzBG, forming a stable thioether bond that is durable for long-term experiments . The primary research value of AzBG lies in the azide group incorporated into its benzyl ring. This azide function serves as a chemical handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, a cornerstone of click chemistry . This dual functionality enables a powerful two-step labeling approach: first, the SNAP-tag fusion protein is covalently labeled with the AzBG probe; second, a vast array of alkyne-functionalized reporter molecules (e.g., fluorophores, biotin, or other affinity tags) are conjugated via a highly selective and efficient click reaction. This methodology has been successfully applied in tools like the labeling of HoxB8-derived macrophages for imaging and analysis . Researchers utilize AzBG as a key reagent for specifically labeling and visualizing SNAP-tag fusion proteins in live or fixed cells. Its relatively small size (Molecular Formula: C13H12N8O; Molecular Weight: 296.294) helps minimize potential steric interference with the normal function and localization of the tagged protein of interest . With a purity of >=95% by HPLC, this compound is supplied for research applications only and must be stored at -20°C, protected from light to maintain stability .

Properties

IUPAC Name

6-[[4-(azidomethyl)phenyl]methoxy]-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8O/c14-13-19-11-10(16-7-17-11)12(20-13)22-6-9-3-1-8(2-4-9)5-18-21-15/h1-4,7H,5-6H2,(H3,14,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPWEULBEPDTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])COC2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Azidomethylbenzyl Derivatives

The azidomethylbenzyl moiety is synthesized through nucleophilic substitution or alkylation. A common approach involves reacting 4-hydroxymethylbenzyl alcohol with sodium azide (NaN₃) in the presence of a leaving group (e.g., tosylate or mesylate). For example:

  • Tosylation : 4-Hydroxymethylbenzyl alcohol is treated with tosyl chloride (TsCl) in pyridine to form 4-(tosyloxymethyl)benzyl alcohol.

  • Azide Substitution : The tosylated intermediate reacts with NaN₃ in dimethylformamide (DMF) at 60–80°C to yield 4-azidomethylbenzyl alcohol.

Reaction StepReagents/ConditionsYield (%)Reference
TosylationTsCl, pyridine, 0°C → rt, 12 h85–90
Azide SubstitutionNaN₃, DMF, 80°C, 6–8 h70–75

Protection of Guanine

Guanine’s reactive sites (N2, N9, and O6) require selective protection to direct alkylation to the O6 position. Common strategies include:

  • N2 and N9 Protection : Acetylation (e.g., 2,9-diacylguanine) or benzoylation using acetic anhydride or benzoyl chloride.

  • O6 Protection : Less common, but trityl or benzyl groups may be used to block unintended reactions.

Protecting GroupConditionsPurposeYield (%)Reference
Acetyl (N2, N9)Acetic anhydride, H₂SO₄, 135°C, 2 hBlock N2 and N978–85
Trityl (O6)Trityl chloride, pyridine, rt, 4 hPrevent O6 side reactions65–70

Alkylation at O6 Position

The protected guanine undergoes alkylation with the azidomethylbenzyl group. Phase transfer catalysis (PTC) or Mitsunobu reactions enhance regioselectivity:

  • Phase Transfer Catalysis : Sodium alkoxides (e.g., NaOMe) in dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution at O6.

  • Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to transfer the benzyl group.

MethodConditionsYield (%)Reference
PTC (NaOMe/DMSO)2,9-Diacetylguanine, 4-azidomethylbenzyl bromide, 80°C, 6 h60–65
MitsunobuDEAD, PPh₃, THF, rt, 12 h55–60

Deprotection and Purification

Post-alkylation, protecting groups are removed:

  • Acetyl Deprotection : Hydrolysis with NaOH (1M, aqueous THF, 60°C).

  • Trityl Deprotection : Acidic conditions (e.g., HCl/MeOH).

Deprotection StepConditionsYield (%)Reference
Acetyl removalNaOH (1M), THF/H₂O (1:1), 60°C, 2 h85–90
Trityl removalHCl (1M), MeOH, rt, 1 h70–75

Reaction Optimization and Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency. Elevated temperatures (60–80°C) accelerate azide formation but risk decomposition of the azido group.

Catalyst Selection

Phase transfer catalysts (e.g., PEG-2000) improve chlorination yields in intermediate steps.

Data Tables and Research Findings

Synthetic Routes Comparison

RouteKey StepsTotal Yield (%)AdvantagesLimitations
PTC-Mediated Tosylation → Azide substitution → Alkylation → Deprotection45–50High regioselectivityMulti-step process
Mitsunobu Trityl protection → Alkylation → Deprotection40–45Mild conditionsLower overall efficiency

Applications in Bioorthogonal Chemistry

The azido group enables click chemistry (e.g., Huisgen cycloaddition) for conjugation with fluorophores or peptides.

Challenges and Considerations

Regioselectivity

Ensuring O6 alkylation requires precise protection of N2 and N9. Acetylation at N2/N9 is critical to avoid side reactions.

Azide Stability

Azides decompose under strong acidic or high-temperature conditions. Reactions are optimized to minimize exposure to such environments .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azidomethyl (-CH2N3) group on the benzyl moiety enables nucleophilic substitution reactions, particularly with phosphines or strained alkynes. For example:

  • Staudinger Ligation : The azide reacts with triphenylphosphine derivatives to form stable amide bonds, a reaction utilized for conjugating AGT inhibitors to targeting peptides or imaging agents .

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azidomethyl group participates in click chemistry with alkynes, forming triazole linkages for bioconjugation .

AGT Interaction and Alkyl Transfer Mechanism

O6-[4-(Azidomethyl)benzyl]guanine acts as a substrate for AGT, transferring its benzyl group to the protein’s active-site cysteine residue. Key findings include:

  • Inactivation Efficiency : The azidomethyl modification enhances AGT binding affinity compared to O6-benzylguanine (BG), as demonstrated by gel electrophoresis and phosphor imaging .

  • Kinetic Comparison :

CompoundIC50 (AGT Inhibition)Key Modification
O6-Benzylguanine (BG)15 nMBenzyl group
4-Fluoro-BG50 nMFluorobenzyl
O6-[4-(Azidomethyl)benzyl]guanine~10 nM*Azidomethyl benzyl

*Estimated based on structural analog data .

Comparative Reactivity with AGT Mutants

Resistant AGT mutants (e.g., P140A, G156A) exhibit reduced binding to O6-[4-(Azidomethyl)benzyl]guanine, confirming its specificity for wild-type AGT . Mutations in the AGT active site (e.g., AGT/6ada) abolish benzyl-group preference, highlighting structural dependence .

Therapeutic Implications

  • Chemosensitization : By inactivating AGT, this compound potentiates alkylating agents like carmustine, reducing tumor resistance .

  • Imaging Probes : Azidomethyl-BG derivatives are candidates for PET/SPECT imaging to quantify AGT levels in tumors .

Mechanism of Action

The mechanism of action of BGN3 involves its role as a substrate for specific enzymes. For example, SNAP-tag and H5 enzymes catalyze the reaction of this compound with alkyne-containing molecules, resulting in the formation of stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

O6-Benzylguanine (BG)

  • Structure : Parent compound with an unsubstituted benzyl group.
  • Key Properties :
    • Poor aqueous solubility, limiting clinical utility .
    • Inhibits AGT by acting as a substrate, transferring the benzyl group to the protein’s active site .

O6-[(Aminomethyl)benzyl]Guanine Derivatives

Meta-Substituted (Compound 2)
  • Structure: Aminomethyl (-CH₂NH₂) at the meta position.
  • Key Properties: Superior AGT inhibition (IC₅₀ ~10 nM vs. BG’s ~200 nM) . Enhanced solubility due to the polar aminomethyl group . Molecular modeling shows additional hydrogen bonding with AGT’s active site, stabilizing the transition state .
  • Comparison: The azidomethyl group’s bulkier size and electron-withdrawing nature may reduce binding affinity compared to the meta-aminomethyl derivative.
Para-Substituted (Compound 1)
  • Structure: Aminomethyl at the para position.
  • Key Properties :
    • Moderate AGT inhibition (IC₅₀ ~50 nM) .
    • Solubility intermediate between BG and meta-substituted derivatives .
  • Comparison: The azidomethyl substituent at the same para position likely retains solubility advantages over BG but may lack the meta-aminomethyl derivative’s optimized binding interactions .

O6-(Methylbenzyl)Guanine Derivatives (Compounds 4–6)

  • Structure : Methyl (-CH₃) substituents at ortho, meta, or para positions.
  • Key Properties: Minimal improvement over BG in AGT inhibition and solubility . Non-polar methyl group fails to enhance active-site interactions .

O6-(Halobenzyl)Guanine Derivatives

  • Examples : O6-(p-chlorobenzyl)guanine, O6-(p-fluorobenzyl)guanine .
  • Key Properties :
    • Halogen substituents increase lipophilicity but show variable efficacy.
    • O6-(p-chlorobenzyl)guanine sensitizes HT29 colon cancer cells to alkylating agents, though less effectively than BG .
  • Comparison :
    • Azidomethyl’s polarity contrasts with halogens’ lipophilicity, suggesting divergent pharmacokinetic profiles.

O6-Bromothenylguanine

  • Structure : Bromothiophene-linked benzyl group.
  • Key Properties :
    • Enhances temozolomide’s efficacy in glioblastoma by inhibiting AGT and promoting DNA damage .
  • Comparison :
    • Azidomethyl’s smaller size and azide reactivity may allow for targeted delivery strategies, unlike the bromothenyl group’s bulkier structure .

Biological Activity

O6-[4-(Azidomethyl)benzyl]guanine is a synthetic derivative of guanine that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound features an azidomethyl group at the benzyl moiety, enhancing its interaction with alkylguanine-DNA alkyltransferase (AGT), a key protein involved in DNA repair mechanisms. By inhibiting AGT, O6-[4-(Azidomethyl)benzyl]guanine increases the sensitivity of cancer cells to alkylating agents used in chemotherapy.

The presence of the azido group allows O6-[4-(Azidomethyl)benzyl]guanine to participate in bioorthogonal reactions, making it a valuable tool in molecular biology and medicinal chemistry. The compound acts as a substrate for AGT, leading to the inactivation of this enzyme, which is crucial for the repair of DNA damage caused by various chemotherapeutic agents. This mechanism enhances the efficacy of treatments that rely on DNA damage to induce cancer cell death.

Biological Activity and Efficacy

Research indicates that O6-[4-(Azidomethyl)benzyl]guanine exhibits significant biological activity through its interaction with AGT. The compound has been shown to effectively bind to AGT, leading to its inactivation. Studies utilizing techniques such as gel electrophoresis and phosphor imaging have demonstrated that this compound can modify AGT's activity significantly, which is essential for assessing its potential as a therapeutic agent.

Case Studies

  • Inhibition of AGT Activity : In vitro studies have shown that O6-[4-(Azidomethyl)benzyl]guanine can inhibit AGT activity in various cancer cell lines, enhancing the cytotoxic effects of alkylating agents like temozolomide and cisplatin.
  • Cell Viability Assays : MTT assays conducted on human cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that treatment with O6-[4-(Azidomethyl)benzyl]guanine resulted in a dose-dependent decrease in cell viability. The IC50 values for these cell lines were found to be significantly lower when combined with standard chemotherapy agents.

Comparative Analysis with Related Compounds

O6-[4-(Azidomethyl)benzyl]guanine shares structural similarities with other AGT inhibitors. Below is a comparison table highlighting key features:

Compound NameStructure/ModificationUnique Features
O6-Benzylguanine Benzyl group at O6Prototypical AGT inhibitor
O6-(4-Aminomethyl)benzylguanine Aminomethyl group at O6Enhanced solubility and potential bioactivity
6-(4-Azido-3-iodobenzyl)guanine Azido and iodide modificationsRadioactive labeling potential
O6-[4-(Fluoroethoxymethyl)benzyl]guanine Fluoroethoxymethyl group at O6PET imaging applications
O6-[4-(Azidomethyl)benzyl]guanine Azido modificationFacilitates bioorthogonal chemistry

Applications in Cancer Therapy

The unique properties of O6-[4-(Azidomethyl)benzyl]guanine make it a promising candidate for targeted cancer therapies. Its ability to selectively inhibit AGT can potentially improve the outcomes of chemotherapy by increasing the sensitivity of tumor cells to DNA-damaging agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for O6-[4-(aminomethyl)benzyl]guanine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves deprotection of trifluoroacetyl groups (e.g., using KOH in THF/MeOH/H₂O) followed by purification via reverse-phase HPLC. Key steps include monitoring reaction progress by TLC and controlling pH during quenching (e.g., acetic acid buffer at pH 4.0). Yield optimization (e.g., 72–75%) requires precise stoichiometry of coupling agents like EDCI/HOBt and inert atmospheres to prevent side reactions . NMR (δ = 4.58 ppm for -CH₂-NH-) and ESI-HRMS are critical for structural validation .

Q. How can researchers confirm the structural integrity of O6-[4-(aminomethyl)benzyl]guanine derivatives?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify characteristic peaks (e.g., guanine H8 at δ = 7.81 ppm, aromatic protons at 7.26–7.60 ppm) and elemental analysis for C, H, N composition. Stability testing under aqueous conditions (e.g., 65°C for 1 week) can detect decomposition products, as seen in the rearrangement of ortho-substituted analogs to hydroxymethyl derivatives . Mass spectrometry (e.g., m/z = 271.1 [M+H]⁺) further confirms molecular integrity .

Q. What is the role of O6-[4-(aminomethyl)benzyl]guanine in modulating O⁶-alkylguanine-DNA alkyltransferase (AGT) activity?

  • Methodological Answer : This compound acts as an AGT pseudosubstrate, irreversibly transferring its benzyl group to the active-site cysteine (Cys145), thereby inactivating AGT. In vitro assays using radiolabeled inhibitors (e.g., ³H-O6-benzylguanine) quantify AGT depletion kinetics. Pre-treatment with 5–10 µM of the inhibitor for 15–120 minutes achieves >90% AGT inactivation in cell cultures, enhancing sensitivity to alkylating agents like CCNU .

Advanced Research Questions

Q. How does the position of the azidomethyl substituent (para vs. meta/ortho) impact AGT inhibition efficacy and molecular docking?

  • Methodological Answer : Para-substituted analogs (e.g., O6-[4-(aminomethyl)benzyl]guanine) align with AGT's active site similarly to O⁶-methylguanine, forming hydrogen bonds with residues like Tyr114 and Glu172. In contrast, ortho-substituted derivatives (e.g., compound 3) adopt non-productive orientations, reducing inhibitory potency. Docking studies (e.g., using AutoDock Vina) and comparative IC₅₀ assays reveal a 10–100× lower efficacy for ortho/meta analogs .

Q. What experimental strategies mitigate instability issues in O6-[4-(aminomethyl)benzyl]guanine during aqueous storage?

  • Methodological Answer : Stability is pH- and temperature-dependent. Buffering solutions (e.g., 0.1 M sodium phosphate, pH 7.4) and storage at −80°C reduce hydrolysis. For ortho-substituted analogs, lyophilization or formulation with cryoprotectants (e.g., trehalose) prevents rearrangement into hydroxymethyl byproducts, as observed in UV-spectroscopy kinetic studies (t₁/₂ = 51 h at 37°C) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of AGT inhibitors?

  • Methodological Answer : Use murine models to measure AGT depletion in tissues (e.g., liver, kidney) after intraperitoneal administration (10 mg/kg). Monitor AGT recovery via Western blot or activity assays over 24–72 hours. Co-administration with temozolomide (TMZ) requires staggered dosing (inhibitor 2 hr prior) to maximize tumor sensitization while minimizing hematologic toxicity (e.g., neutropenia) .

Q. What analytical approaches resolve contradictions in AGT inhibition data across different cell lines?

  • Methodological Answer : Control for baseline AGT expression using siRNA knockdown or AGT-null cell lines (e.g., MGMT-deficient glioblastoma). Compare LC₅₀ values of alkylating agents with/without inhibitor pre-treatment. For example, AGT-intact HT29 cells show 10× higher resistance to CCNU, reversible by O6-[4-(aminomethyl)benzyl]guanine, while AGT-deficient lines remain unaffected .

Data Contradictions and Validation

Q. Why do some studies report variable AGT inactivation rates despite using identical inhibitor concentrations?

  • Methodological Answer : Variability arises from differences in cellular AGT turnover (e.g., protein half-life <1 hr in some tumors) and assay conditions (e.g., pH, reducing agents). Standardize protocols using recombinant AGT (0.1–1 µg/mL) in Tris-HCl buffer (pH 8.3) with DTT. Validate via parallel HPLC-MS quantification of benzyl-adducted AGT .

Q. How can researchers reconcile discrepancies in the cytotoxicity profiles of O6-benzylguanine analogs?

  • Methodological Answer : Perform dose-escalation studies with pharmacokinetic modeling to account for tissue-specific bioavailability. For example, O6-BTG shows superior brain penetration compared to O6-BG in glioblastoma models, explaining its enhanced in vivo efficacy despite similar in vitro IC₅₀ values .

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